molecular formula C14H13FN2O B4988247 2-(4-fluorophenyl)-N-(3-pyridinylmethyl)acetamide

2-(4-fluorophenyl)-N-(3-pyridinylmethyl)acetamide

Cat. No. B4988247
M. Wt: 244.26 g/mol
InChI Key: ZQSJDRFUHQIELI-UHFFFAOYSA-N
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Description

The compound "2-(4-fluorophenyl)-N-(3-pyridinylmethyl)acetamide" has been explored in the context of synthetic chemistry and materials science due to its unique molecular structure which may confer specific chemical and physical properties. Research in this area often focuses on synthesizing novel compounds for potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of related fluorophenyl acetamides typically involves direct fluorination or halogenation methods, using precursor compounds that are structurally similar to the desired product. For instance, N-halogeno compounds, including derivatives of fluorophenyl acetamides, can be prepared through direct fluorination processes, showcasing the synthetic routes to introduce fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).

Molecular Structure Analysis

The molecular structure of fluorophenyl acetamides, including "2-(4-fluorophenyl)-N-(3-pyridinylmethyl)acetamide," is characterized by the presence of a fluorophenyl group attached to an acetamide moiety, which can significantly influence the compound's chemical behavior and reactivity. For example, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide highlights how halogenation and fluorination can affect the overall molecular geometry and intermolecular interactions within the crystal lattice (Qian, Fang, Bao, Guo, & Wei, 2012).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-13-5-3-11(4-6-13)8-14(18)17-10-12-2-1-7-16-9-12/h1-7,9H,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSJDRFUHQIELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide

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